3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-17-8-7-11-19(16-17)22-24-26-23(25-15-14-18-9-3-2-4-10-18)20-12-5-6-13-21(20)29(24)28-27-22/h2-13,16H,14-15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFFTGKJUQSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method includes the cyclization of carbodiimides with diazo compounds under mild conditions . This transition-metal-free strategy involves a cascade nucleophilic addition/cyclization process, which is accomplished under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, amine derivatives, and various substituted triazoloquinazolines.
Scientific Research Applications
3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of triazoloquinazolin-5-amine derivatives, highlighting key substituents, molecular properties, and applications:
Key Findings:
Substituent Effects on Hydrophobicity :
- Alkoxy groups (e.g., 3,4-diethoxy in C680-0529) increase hydrophobicity (XLogP3 6.1), favoring CNS-targeted applications .
- Sulfonyl or halogen substituents (e.g., 7-Cl in ) enhance polarity, improving aqueous solubility and target binding in peripheral tissues.
Bioactivity Trends :
- Chloro derivatives (e.g., ) are associated with kinase inhibition and antimicrobial activity.
- Phenethylamine-linked compounds (e.g., ) show promise in neurological disorders due to structural mimicry of neurotransmitters.
Synthetic Feasibility :
- Compounds with bulky sulfonyl groups (e.g., ) face synthetic hurdles, leading to discontinuation.
- Fluorinated analogs (e.g., ) are prioritized for their stability and ease of functionalization.
Research Implications
The triazoloquinazoline scaffold offers a flexible platform for drug discovery. Substitutions at positions 3 and N5 critically modulate physicochemical and pharmacological properties. Future studies should prioritize halogenated and sulfonamide derivatives for targeted therapies, while optimizing phenethylamine variants for neuropharmacology.
Biological Activity
The compound 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a member of the quinazoline family and has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological properties.
Cytotoxicity
Recent studies have demonstrated that derivatives of quinazoline, including the compound , exhibit significant cytotoxic activity against various cancer cell lines. For instance, a derivative closely related to our compound showed an IC50 value of 0.36 μM against HCT-116 cells, indicating potent antitumor activity . The mechanism appears to involve the compound's ability to disrupt DNA repair processes by interacting with key proteins involved in autophagy and ubiquitination.
The biological activity of this compound can be attributed to its ability to intercalate DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Compounds with similar structures have shown high binding affinities for DNA, which enhances their cytotoxic effects . The interaction with Topo II leads to increased sensitivity of cancer cells to radiation therapy, suggesting potential applications in combination treatments.
Study 1: Antitumor Activity
In a study evaluating various triazole derivatives, the compound exhibited significant cytotoxicity against several human cancer cell lines. The results indicated that modifications in the side chains influenced biological activity; specifically, bulky groups were found to decrease potency .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | HCT-116 | 0.36 |
| 16 | HepG2 | 6.29 |
| 16 | HCT-116 | 2.44 |
Study 2: Mechanistic Insights
Another investigation focused on the interaction between triazole derivatives and cellular proteins revealed that these compounds could modulate protein interactions critical for DNA repair mechanisms. This modulation was linked to reduced RNF168-mediated H2A ubiquitination, thus impairing homologous recombination repair pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
